molecular formula C20H23ClN2O2 B5599657 N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide

N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide

Cat. No.: B5599657
M. Wt: 358.9 g/mol
InChI Key: KCZQLJRKSMJTKO-UHFFFAOYSA-N
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Description

“N-[3-(2-chlorophenyl)propyl]-4-(4-morpholinyl)benzamide” is a complex organic compound. It contains a benzamide group, which is an amide derived from benzoic acid . It also contains a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide group and the morpholine ring. The benzamide group consists of a benzene ring attached to a carboxamide group, which consists of a carbonyl (C=O) and an amine (NH2). The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The benzamide group might undergo reactions typical of amides, such as hydrolysis. The morpholine ring could potentially undergo reactions at the nitrogen or oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar amide group and the heterocyclic morpholine ring could influence its solubility in different solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on optimizing its synthesis, studying its pharmacokinetics and pharmacodynamics, and conducting clinical trials .

Properties

IUPAC Name

N-[3-(2-chlorophenyl)propyl]-4-morpholin-4-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O2/c21-19-6-2-1-4-16(19)5-3-11-22-20(24)17-7-9-18(10-8-17)23-12-14-25-15-13-23/h1-2,4,6-10H,3,5,11-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZQLJRKSMJTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NCCCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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